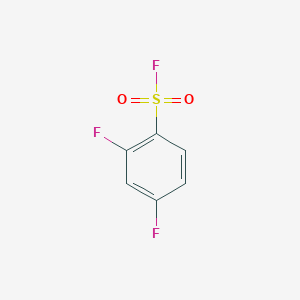

2,4-Difluorobenzene-1-sulfonyl fluoride

Description

Contextualization within Organosulfur and Organofluorine Chemistry

2,4-Difluorobenzene-1-sulfonyl fluoride (B91410) holds a distinct position at the intersection of organosulfur and organofluorine chemistry. The presence of fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, traits that are highly desirable in the design of pharmaceuticals and agrochemicals. ossila.com The carbon-fluorine bond is one of the strongest in organic chemistry, lending considerable stability to the molecule. britannica.com

Simultaneously, the sulfonyl fluoride (-SO2F) moiety is a key functional group in organosulfur chemistry. Unlike the more common sulfonyl chlorides (-SO2Cl), sulfonyl fluorides exhibit a unique balance of stability and reactivity. ccspublishing.org.cn They are remarkably stable under many conditions, including resistance to hydrolysis and reduction, yet can be selectively activated to react with nucleophiles. mdpi.comsigmaaldrich.com This "tunable" reactivity makes them superior reagents in many synthetic applications. ccspublishing.org.cn

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | C6H3F3O2S | 196.15 | Highly stable sulfonyl group, fluorinated aromatic ring. sigmaaldrich.com |

| 2,4-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | 212.60 | More reactive than the sulfonyl fluoride; common precursor. sigmaaldrich.com |

| Fluorobenzene | C6H5F | 96.10 | Illustrates the basic properties of a C-F bond on an aromatic ring. wikipedia.org |

Significance in Modern Synthetic Methodologies

The emergence of "click chemistry" has revolutionized the way chemists assemble complex molecules. A key development in this area is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept introduced by Nobel laureate K. Barry Sharpless and coworkers. ccspublishing.org.cnresearchgate.net SuFEx has become a highly reliable tool for creating robust molecular connections. ccspublishing.org.cnacs.org

| Property | Sulfonyl Fluorides (e.g., this compound) | Sulfonyl Chlorides (e.g., 2,4-Difluorobenzenesulfonyl chloride) |

|---|---|---|

| Stability | High; resistant to hydrolysis and reduction. mdpi.com | Lower; sensitive to moisture and more reactive. organic-chemistry.org |

| Reactivity | Moderately reactive, requires activation for SuFEx. ccspublishing.org.cn | Highly reactive, often leading to side reactions. britannica.com |

| Selectivity | High chemoselectivity, reacts specifically at the sulfur center. sigmaaldrich.com | Can react non-selectively with various nucleophiles. britannica.com |

| Applications | Ideal for SuFEx click chemistry, covalent probes, late-stage functionalization. ccspublishing.org.cnacs.org | Traditional sulfonamide and sulfonate ester synthesis. britannica.com |

Role as a Key Molecular Scaffold in Complex Molecule Construction

A molecular scaffold is a core structure upon which a larger, more complex molecule is built. This compound serves as an excellent scaffold due to the advantageous properties of both its aromatic core and its functional group. The difluorinated phenyl ring can be a critical component in bioactive molecules, often enhancing binding affinity to biological targets and improving pharmacokinetic properties like metabolic stability. ossila.comnih.gov

In drug discovery, the sulfonyl fluoride group has been identified as a "warhead" for covalent inhibitors. nih.gov It can form stable, covalent bonds with specific amino acid residues (like lysine (B10760008), tyrosine, and serine) in target proteins, leading to potent and durable inhibition. ccspublishing.org.cnacs.org This application is a significant advancement in the design of targeted therapies.

A notable example is the use of the closely related precursor, 2,4-difluorobenzenesulfonyl chloride, in the synthesis of benzenesulfonamide (B165840) quinoline (B57606) derivatives that exhibit potent anti-HIV-1 activity. sigmaaldrich.com In these molecules, the 2,4-difluorophenylsulfonyl unit forms the central scaffold, which is crucial for their biological function. The ability to use reagents like this compound to construct such complex and vital molecules highlights its importance as a key building block in modern medicinal chemistry. nih.govresearchgate.net

| Molecule Class | Scaffold Contribution | Therapeutic Area |

|---|---|---|

| Benzenesulfonamide quinoline derivatives | Forms the core structure essential for biological activity. sigmaaldrich.com | Anti-HIV-1 Agents. sigmaaldrich.com |

| Covalent Protein Probes | Acts as a reactive handle to form covalent bonds with specific amino acid residues in proteins. acs.orgnih.gov | Chemical Biology, Drug Discovery. ccspublishing.org.cnnih.gov |

| Poly(aryl ether sulfonamide)s | Used as a monomer precursor to build high-performance polymers. sigmaaldrich.com | Materials Science. |

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWNNJCWEKRYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Difluorobenzene 1 Sulfonyl Fluoride and Analogous Sulfonyl Fluorides

Strategies for Carbon-Sulfuryl Fluoride (B91410) Bond Formation

The direct and efficient formation of the C-SO₂F bond is a central goal in the synthesis of aryl sulfonyl fluorides. A variety of methodologies have been developed, starting from diverse precursors and employing a range of reaction conditions, from classic halogen exchange to modern electrochemical and photochemical approaches.

The most traditional and widely practiced method for synthesizing sulfonyl fluorides is the halogen exchange (Halex) reaction, typically involving the conversion of a more readily available sulfonyl chloride to the corresponding fluoride. nih.gov This transformation is generally achieved by treating the sulfonyl chloride with a fluoride salt.

The stability of sulfonyl halides decreases in the order fluorides > chlorides > bromides > iodides, making the conversion from chloride to the highly stable fluoride thermodynamically favorable. wikipedia.org Various fluoride sources can be employed, with potassium fluoride (KF) and potassium bifluoride (KHF₂) being common choices. mdpi.comccspublishing.org.cn The reaction is often performed in a solvent, and phase-transfer catalysts like 18-crown-6 (B118740) ether can be used to enhance the reactivity of the fluoride salt. mdpi.com For instance, a range of sulfonyl chlorides can be converted to sulfonyl fluorides with excellent yields at room temperature using potassium fluoride in acetonitrile (B52724) in the presence of 18-crown-6 ether. mdpi.com

A specific, high-temperature industrial process for preparing fluorobenzene-sulfonyl fluorides involves the chlorine/fluorine exchange of a chlorobenzenesulfonyl fluoride with an alkali metal fluoride in an aprotic polar solvent like sulfolane (B150427) at temperatures between 100°C and 240°C. google.com This method has been explicitly used for the synthesis of 2,4-Difluorobenzene-1-sulfonyl fluoride from 2,4-dichlorobenzene sulfonyl chloride, where both the sulfonyl chloride and the chlorine atoms on the aromatic ring undergo halogen exchange. google.com

| Starting Material | Fluoride Source | Catalyst/Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Aryl/Alkyl Sulfonyl Chlorides | KF | 18-crown-6 / Acetonitrile | Room Temperature | Aryl/Alkyl Sulfonyl Fluorides | Excellent |

| Aryl Sulfonyl Chlorides | aq. KFHF | Acetonitrile / THF or CH₂Cl₂ | Room Temperature | Aryl Sulfonyl Fluorides | High |

| 2,4-Dichlorobenzene sulfonyl chloride | KF | Sulfolane | 100°C then 170°C | This compound | 65% |

To bypass the often harsh conditions required for preparing sulfonyl chlorides, methods starting from more accessible S(VI) compounds like sulfonic acids, sulfonates, and sulfonamides have been developed.

From Sulfonic Acids and Sulfonates: The direct conversion of sulfonic acids or their salts to sulfonyl fluorides represents an attractive strategy as it starts from stable and readily available materials. nih.gov One effective one-pot, two-step protocol involves the in-situ formation of a sulfonyl chloride from the sulfonic acid using a reagent like cyanuric chloride, followed by halogen exchange with a fluoride source such as KHF₂. nih.govrsc.org More direct, single-step deoxyfluorination methods have also been reported. One approach utilizes thionyl fluoride to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields within an hour. nih.govrsc.org A complementary strategy employs bench-stable deoxyfluorination reagents like Xtalfluor-E®, which allows for the conversion of both aryl and alkyl sulfonic acids and their salts. nih.govrsc.org

From Sulfonamides: Primary sulfonamides can be converted to sulfonyl fluorides via deaminative functionalization. A practical method involves the activation of the sulfonamide with a pyrylium (B1242799) salt (pyrylium tetrafluoroborate), which facilitates the in-situ formation of a sulfonyl chloride with magnesium chloride (MgCl₂). researchgate.net This intermediate is then immediately converted to the more stable sulfonyl fluoride by potassium fluoride (KF) present in the reaction mixture. This protocol is valued for its mild conditions and high chemoselectivity, making it suitable for late-stage functionalization of complex molecules. researchgate.net

| Starting Material Type | Key Reagents | General Approach | Yield Range |

|---|---|---|---|

| Sulfonic Acid Sodium Salts | Thionyl fluoride, DMF | Direct Deoxyfluorination | 90-99% |

| Sulfonic Acids / Salts | Xtalfluor-E® | Direct Deoxyfluorination | 41-94% |

| Sulfonates / Sulfonic Acids | Cyanuric chloride, KHF₂ | One-pot Chlorination/Fluorination | Good to Excellent |

| Primary Sulfonamides | Pyrylium tetrafluoroborate, MgCl₂, KF | Deaminative Chlorination/Fluorination | Good to Excellent |

Radical-based methods provide a powerful means to construct C-SO₂F bonds, often under mild conditions. nih.gov These approaches typically involve the generation of a fluorosulfonyl radical (FSO₂•), which can then engage with various organic substrates. nih.gov The generation of this highly reactive radical has been a challenge due to its instability. nih.gov

One strategy involves the use of sulfuryl chlorofluoride (FSO₂Cl) as a precursor to the fluorosulfonyl radical. nih.gov Another approach generates sulfonyl radicals through an addition-fragmentation process using allylsulfonyl compounds. nih.gov More recently, photocatalysis has been employed to generate fluorosulfonyl radicals from practical, air-stable crystalline salts, such as benzimidazolium fluorosulfonates (IMSF). nih.gov This method enables the stereoselective fluorosulfonylation of unsaturated hydrocarbons. nih.gov

Visible-light-mediated strategies have also been developed for the synthesis of sulfonyl fluorides from arylazo sulfones or via a radical sulfur dioxide insertion and fluorination of diaryliodonium salts. researchgate.netrsc.org In the latter case, an organophotocatalyst is used with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as the SO₂ source and KHF₂ as the fluoride source. rsc.org

Electrochemical Routes: Electrochemical synthesis offers a mild, environmentally benign alternative that avoids the need for stoichiometric chemical oxidants. nih.govacs.org A prominent electrochemical method is the oxidative coupling of widely available thiols or disulfides with an inexpensive and safe fluoride source like potassium fluoride (KF). nih.govacs.org The reaction is typically conducted in an undivided cell using graphite (B72142) and stainless-steel electrodes. mdpi.com This approach demonstrates broad substrate scope, tolerating a variety of functional groups and steric hindrance, making it suitable for alkyl, benzyl, and aryl sulfonyl fluoride synthesis. nih.govacs.org The mechanism is believed to involve the anodic oxidation of the sulfur precursor to form radical intermediates that are subsequently trapped by nucleophilic fluoride. nih.govacs.org

Photochemical Routes: Photochemical strategies provide catalyst-free or photocatalyzed pathways to sulfonyl fluorides under mild conditions. researchgate.net Visible-light-mediated reactions can utilize precursors such as aryl diazonium salts, carboxylic acids, or arylazo sulfones. researchgate.netresearchgate.net Organophotocatalysis has proven effective for the fluorosulfonylation of diaryliodonium salts, using a photocatalyst to generate an aryl radical, which is then trapped by a sulfur dioxide surrogate (like DABSO) and a fluoride source. rsc.org These light-driven methods are advantageous for their operational simplicity and compatibility with sensitive functional groups. rsc.org

The translation of synthetic methodologies to continuous-flow systems offers significant advantages in terms of safety, scalability, and efficiency. researchgate.net The electrochemical synthesis of sulfonyl fluorides from thiols and potassium fluoride has been successfully implemented in a flow microreactor. researchgate.netresearchgate.net This approach dramatically reduces reaction times from hours in a batch process to mere minutes in flow. researchgate.net The improvement is attributed to the high surface-to-volume ratio of the electrodes, enhanced mass transport, and precise control over reaction parameters. researchgate.net Flow chemistry not only accelerates the synthesis but also improves process safety by minimizing the volume of reactive intermediates at any given time and allowing for better thermal management. rsc.org This technology also enables the telescoping of reactions, where the sulfonyl fluoride product can be generated and used in a subsequent reaction in a continuous stream without isolation. researchgate.net

Regioselective Fluorination in Aryl Systems

The synthesis of this compound requires the presence of two fluorine atoms at specific positions on the benzene (B151609) ring. Achieving such regioselectivity is a key challenge in aromatic chemistry. The fluorination can be performed on the starting material before the sulfonyl fluoride group is installed, or in some cases, concurrently.

A direct and relevant example is the synthesis of 2,4-difluorobenzene sulfonyl fluoride from 2,4-dichlorobenzene sulfonyl chloride using potassium fluoride in sulfolane at elevated temperatures. google.com In this process, a nucleophilic aromatic substitution (SNAᵣ) reaction occurs where the chloride ions on the aromatic ring are replaced by fluoride ions. The regioselectivity is dictated by the starting material, with the fluorine atoms replacing the chlorine atoms at the 2- and 4-positions.

For more general and milder approaches to regioselective C-F bond formation on aryl systems, modern transition-metal-catalyzed methods have been developed. Palladium-catalyzed fluorination of aryl triflates and bromides using specialized ligands can achieve high regioselectivity, even at room temperature. acs.orgnih.gov These advanced methods are critical for synthesizing specifically fluorinated aryl precursors that can then be converted into the desired sulfonyl fluorides using the strategies outlined in section 2.1. While not a direct synthesis of the final compound, control over the regioselective fluorination of the aromatic core is a fundamental prerequisite.

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on the use of a directing metalation group (DMG) to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryl anion can then be trapped with various electrophiles to introduce a wide range of substituents.

In the context of arenesulfonyl fluorides, the sulfonyl fluoride moiety (-SO₂F) itself can act as a potent DMG. The Lewis basic oxygen atoms of the sulfonyl group can coordinate to the lithium cation of the organolithium base, facilitating deprotonation at the adjacent ortho-position. This intrinsic directing ability of the sulfonyl fluoride group allows for the direct functionalization of the aromatic ring without the need for an auxiliary directing group.

For this compound, the fluorine atoms also influence the acidity of the aromatic protons. Fluorine is an ortho-directing group in metalation reactions due to its ability to stabilize an adjacent carbanion through a negative inductive effect. In the case of this compound, the proton at the C3 position is flanked by a fluorine atom and the sulfonyl fluoride group, making it the most acidic proton and the likely site of deprotonation. The proton at the C5 position is ortho to a fluorine atom and meta to the sulfonyl fluoride group, representing another potential site for metalation, albeit likely less favored.

A general scheme for the directed ortho-metalation of an arenesulfonyl fluoride is presented below:

Scheme 1: General representation of directed ortho-metalation of an arenesulfonyl fluoride.

While specific studies on the directed ortho-metalation of this compound are not extensively detailed in the available literature, the principles of DoM suggest that this would be a viable strategy for introducing substituents at the C3 position. The resulting lithiated species could react with a variety of electrophiles, such as aldehydes, ketones, alkyl halides, and silyl (B83357) chlorides, to yield a range of substituted this compound analogs.

Stereochemical Considerations in Fluorine Incorporation

The synthesis of this compound itself does not involve the creation of any stereocenters, as the molecule is achiral. However, the broader topic of stereochemical control during the incorporation of fluorine into sulfonyl fluoride-containing molecules is a significant area of research, particularly when synthesizing more complex, chiral analogs.

Stereoselective fluorination reactions are often employed to introduce fluorine atoms into molecules with pre-existing stereocenters or to create new stereocenters with a defined configuration. This can be achieved through various methods, including the use of chiral fluorinating reagents, chiral catalysts, or substrate-controlled diastereoselective reactions.

For instance, in the synthesis of chiral molecules containing a sulfonyl fluoride group, the stereochemistry of fluorine incorporation can be critical. While not directly applicable to the synthesis of the 2,4-difluorobenzene ring of the title compound, the stereoselective synthesis of vinyl sulfonyl fluorides highlights the importance of controlling stereochemistry in related systems. In these cases, the geometry of the double bond (E/Z isomerism) is a key stereochemical feature that can be controlled during the synthesis.

In the context of creating chiral analogs of this compound, stereocenters could be introduced in substituents that are appended to the aromatic ring. For example, if a substituent introduced via a method like DoM is chiral or if a subsequent reaction creates a stereocenter, then the principles of asymmetric synthesis would be paramount.

Derivatization and Late-Stage Functionalization

The derivatization and late-stage functionalization of this compound are key to exploring its chemical space and developing new molecules with desired properties. The sulfonyl fluoride group is particularly amenable to such modifications due to its unique reactivity profile.

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound can be achieved through two main approaches: by starting with an already substituted 2,4-difluorobenzene precursor and then introducing the sulfonyl fluoride group, or by functionalizing the this compound core.

The first approach involves the use of standard aromatic substitution reactions on a substituted 1,3-difluorobenzene (B1663923) to introduce a sulfonic acid group, which can then be converted to the sulfonyl fluoride. For example, chlorosulfonation followed by fluorination is a common sequence.

The second, and often more versatile, approach is the direct functionalization of the this compound scaffold. As discussed in section 2.2.1, directed ortho-metalation offers a powerful tool for introducing substituents at the C3 position. Additionally, transition metal-catalyzed cross-coupling reactions can be employed to introduce a variety of groups. For instance, if a bromo- or iodo-substituted this compound is available, it can undergo reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings to form C-C, C-N, and C-O bonds.

Modular Approaches for Structural Diversity

Modular approaches are synthetic strategies that allow for the rapid assembly of a library of diverse molecules from a set of common building blocks. For this compound, the sulfonyl fluoride group is an excellent handle for modular synthesis, primarily through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

SuFEx is a click chemistry reaction that involves the reaction of a sulfonyl fluoride with a nucleophile, such as a phenol (B47542) or an amine, to form a stable sulfonate or sulfonamide linkage, respectively. This reaction is typically catalyzed by a base and is known for its high efficiency, broad substrate scope, and excellent functional group tolerance.

The modular nature of SuFEx allows for the combination of this compound with a wide array of nucleophilic partners to generate a diverse library of derivatives. This is particularly valuable in drug discovery and materials science for structure-activity relationship (SAR) studies and the optimization of material properties.

An interactive data table below illustrates the potential for generating a diverse set of molecules from this compound using a modular SuFEx approach with various nucleophiles.

| Nucleophile | Resulting Linkage | Product Class |

| Phenol | Sulfonate | Aryl Sulfonates |

| Aniline | Sulfonamide | N-Aryl Sulfonamides |

| Benzyl alcohol | Sulfonate | Benzyl Sulfonates |

| Piperidine | Sulfonamide | N-Alkyl Sulfonamides |

| Thiophenol | Thiosulfonate | S-Aryl Thiosulfonates |

Chemical Reactivity and Mechanistic Investigations of 2,4 Difluorobenzene 1 Sulfonyl Fluoride

Nucleophilic Substitution Reactions at the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group (-SO₂F) is a key functional moiety that, while relatively stable, can serve as an excellent electrophile for reactions with a variety of nucleophiles. This reactivity is central to the formation of sulfonamides and sulfonate esters. Compared to the more common sulfonyl chlorides (-SO₂Cl), sulfonyl fluorides exhibit a unique balance of stability and reactivity. They are generally more resistant to hydrolysis and reduction but can be activated to react chemoselectively at the sulfur center. sigmaaldrich.com

The reaction between 2,4-difluorobenzene-1-sulfonyl fluoride and amine nucleophiles is a fundamental method for the synthesis of 2,4-difluorinated benzenesulfonamides. This transformation involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the displacement of the fluoride ion as a leaving group.

The reaction typically proceeds under basic conditions or with the use of catalysts to facilitate the process. Recent advancements have demonstrated that combinations of catalysts, such as 1-hydroxybenzotriazole (B26582) (HOBt), and silicon-based additives can promote the amidation of sulfonyl fluorides, achieving high yields even with sterically hindered amines. While specific data for this compound is not extensively tabulated in readily available literature, the general reactivity pattern of aryl sulfonyl fluorides suggests efficient conversion. For instance, related sulfonylation reactions of anilines with various aryl sulfonyl fluorides under visible-light mediated conditions have been shown to produce a range of sulfonylanilines in moderate to good yields.

Table 1: Representative Examples of Sulfonamide Formation from Aryl Sulfonyl Fluorides and Amines

| Aryl Sulfonyl Fluoride | Amine | Product | Yield (%) |

|---|---|---|---|

| 4-Methylbenzenesulfonyl fluoride | Aniline | 4-Methyl-N-phenylbenzenesulfonamide | 85 |

| 4-Methoxybenzenesulfonamide | 4-Methoxyaniline | 4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide | 78 |

| 4-Chlorobenzenesulfonyl fluoride | 4-Methylaniline | 4-Chloro-N-(p-tolyl)benzenesulfonamide | 75 |

Note: This table represents the general reactivity of aryl sulfonyl fluorides and is for illustrative purposes. Specific yield data for this compound may vary.

This compound also reacts with oxygen-based nucleophiles, such as alcohols and phenols, to form the corresponding sulfonate esters. These reactions are a cornerstone of SuFEx chemistry, where the transformation is often facilitated by converting the alcohol or phenol (B47542) into a more reactive silyl (B83357) ether derivative. The reaction is typically catalyzed by organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

The formation of a strong silicon-fluorine (Si-F) bond provides a significant thermodynamic driving force for the reaction. nih.gov This methodology allows for the efficient coupling of phenols with sulfonyl fluorides under mild conditions. Furthermore, the direct reaction with alcohols can be achieved using reagents like sulfuryl fluoride (SO₂F₂) to first generate an intermediate alkyl fluorosulfate, which then undergoes nucleophilic substitution.

Table 2: Illustrative Reactions of Sulfonyl Fluorides with Oxygen Nucleophiles

| Sulfonyl Fluoride | Oxygen Nucleophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Aryl sulfonyl fluoride | Aryl silyl ether | DBU | Aryl sulfonate |

| Aryl sulfonyl fluoride | Alcohol | Base | Alkyl sulfonate |

| Sulfuryl fluoride (SO₂F₂) | Phenol | Base | Aryl fluorosulfate |

Note: This table illustrates general reaction types. Specific conditions and yields for this compound would need to be determined experimentally.

A key aspect of the reactivity of this compound is the potential for competitive nucleophilic attack. A nucleophile could attack the sulfur atom of the sulfonyl fluoride group (a SuFEx-type reaction) or one of the carbon atoms on the aromatic ring, leading to Nucleophilic Aromatic Substitution (SₙAr).

The fluorine atoms on the benzene (B151609) ring are strongly electron-withdrawing, which activates the ring towards SₙAr, particularly at the positions ortho and para to the sulfonyl fluoride group. The -SO₂F group itself is a powerful electron-withdrawing group, further activating the ring. However, the sulfonyl fluoride moiety is also a potent electrophilic center.

The selectivity of the reaction is influenced by several factors:

Nature of the Nucleophile: Hard nucleophiles, such as amines and alkoxides, tend to favor attack at the harder electrophilic sulfur center.

Reaction Conditions: The choice of solvent and base can influence the reaction pathway. For instance, deprotonation of an amine nucleophile can favor attack at the sulfonyl group.

Steric Hindrance: The accessibility of the sulfur atom versus the ring carbons can play a role in directing the nucleophilic attack.

Generally, the S-F bond in sulfonyl fluorides is remarkably stable, and its reaction often requires specific activation (as seen in SuFEx chemistry), which provides a degree of control. Compared to sulfonyl chlorides, sulfonyl fluorides react more chemoselectively, exclusively yielding sulfonylation products without the side reactions often observed with their chloride counterparts. sigmaaldrich.com

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Introduced in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry reaction. It leverages the unique combination of stability and latent reactivity of the S(VI)-F bond. Compounds like this compound are key players in this chemistry, serving as "connective" hubs for reliably and efficiently linking molecular modules. sigmaaldrich.com

The core principle of SuFEx is the exchange of a fluoride atom on a sulfur(VI) center with a nucleophile. Despite the high thermodynamic stability of the S-F bond, its reactivity can be "switched on" under specific catalytic conditions. nih.gov

Key features of SuFEx chemistry include:

High Stability of the S-F Bond: Sulfonyl fluorides are generally stable to a wide range of chemical conditions, including aqueous environments, and are resistant to reduction. sigmaaldrich.com

Activation: The reaction is typically activated by catalysts such as tertiary amines (e.g., triethylamine), amidines (e.g., DBU), or phosphazenes. These catalysts are thought to interact with the sulfonyl fluoride, increasing the electrophilicity of the sulfur atom or facilitating the departure of the fluoride ion.

Thermodynamic Driving Force: In reactions involving silyl ethers (R-O-SiMe₃), the formation of the very strong Si-F bond provides a powerful thermodynamic driving force for the reaction to proceed to completion. nih.gov

Kinetics: The rate of the SuFEx reaction is dependent on the electrophilicity of the sulfur(VI) center and the nucleophilicity of the attacking species. The reactivity of different SuFExable groups can be tuned, with a general reactivity order suggested as: –N=SOF₂ > -SO₂F > –OSO₂F. The catalyst loading also plays a crucial role, with stronger bases often required for less reactive sulfonyl fluoride substrates. semanticscholar.org In the context of bioconjugation, the kinetics can follow a two-step mechanism involving initial noncovalent binding followed by the covalent bond-forming SuFEx reaction.

The reliability and orthogonality of the SuFEx reaction make it an invaluable tool for intermolecular conjugation and the development of molecular linkers. Sulfonyl fluorides can act as versatile hubs to connect different molecular fragments, finding applications in polymer science, materials science, and chemical biology. researchgate.netresearchgate.net

For example, bifunctional molecules containing two sulfonyl fluoride groups can be used to synthesize polymers through step-growth polymerization with bis-phenols (as their silyl ethers). The resulting polysulfonate or polysulfate materials possess unique properties. Similarly, monomers containing a single sulfonyl fluoride group can be incorporated into polymers, and the -SO₂F handle can then be used for post-polymerization modification, allowing for the attachment of various functional groups. researchgate.netchemrxiv.org

In the realm of chemical biology, the sulfonyl fluoride moiety has been employed as a "warhead" in covalent inhibitors. These groups can remain inert in a biological environment until they are brought into proximity with a nucleophilic amino acid residue (like serine, tyrosine, or lysine) within a protein's binding site. This "proximity-enabled" reactivity, sometimes termed the "sleeping beauty effect," allows for the selective and covalent labeling or inhibition of target proteins. nih.govnih.govchemrxiv.org While specific examples detailing the use of this compound as a linker are not prevalent in the literature, its structural motifs are representative of the class of aryl sulfonyl fluorides widely employed for these applications.

Application in Diversity-Oriented Chemical Synthesis

The sulfonyl fluoride moiety, a key feature of this compound, serves as a versatile connective hub in the field of diversity-oriented chemical synthesis. This area of chemistry focuses on the rapid generation of structurally diverse small-molecule libraries for high-throughput screening and drug discovery. The unique reactivity of the sulfonyl fluoride group, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, allows it to function as a "SuFExable" hub.

A prominent strategy in this domain is known as Diversity Oriented Clicking (DOC). nih.govchemrxiv.orgresearchgate.net This approach utilizes core molecular scaffolds equipped with a sulfonyl fluoride group and other reactive functionalities to assemble a wide array of compounds through various click chemistry transformations. While specific research focusing solely on this compound as a central hub is not extensively documented, the principles are demonstrated through the use of structurally related molecules, such as 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs). nih.govresearchgate.net These SASF hubs, containing both a reactive alkyne and a SuFExable sulfonyl fluoride, can undergo cycloadditions, Michael additions, and other transformations to rapidly build libraries of complex heterocycles and β-substituted alkenyl sulfonyl fluorides. nih.govchemrxiv.org

The underlying principle is modularity. A core structure, such as an aryl sulfonyl fluoride, can be diversified in a single step by reacting it with a library of nucleophiles (e.g., phenols, amines) under SuFEx conditions. The 2,4-difluoro substitution pattern on the benzene ring of the target compound can further influence reactivity and provide additional vectors for diversification or modulate the biological properties of the resulting library members. This strategy enables the modular assembly of compounds through multiple reaction pathways, greatly expanding the chemical space accessible for biological screening. nih.gov

Fluorination Reactivity beyond SuFEx Processes

While SuFEx chemistry is a dominant application, the reactivity of sulfonyl fluorides like this compound extends to other important fluorination reactions.

Deoxyfluorination Reactions mediated by Sulfonyl Fluorides

Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride, is a fundamental transformation in medicinal chemistry. Aryl sulfonyl fluorides can serve as reagents in this process, acting as an alternative to traditional and often hazardous reagents like DAST (diethylaminosulfur trifluoride). cas.cnresearchgate.net The general mechanism involves the in-situ activation of the alcohol's hydroxyl group, followed by its displacement by a fluoride ion in a bimolecular nucleophilic substitution (S_N2) pathway. cas.cn

The reactivity of the sulfonyl fluoride reagent is modulated by the electronic nature of the aryl ring. Electron-withdrawing groups are expected to enhance the electrophilicity of the sulfur atom, facilitating the initial reaction with the alcohol. Reagents such as PyFluor (2-pyridinesulfonyl fluoride) and PBSF (perfluorobutanesulfonyl fluoride) have been developed as effective deoxyfluorination agents. cas.cnnih.gov More recently, aryl fluorosulfonates have also been identified as cost-effective and stable deoxyfluorinating reagents. cas.cn

While specific studies detailing the use of this compound for deoxyfluorination are limited, its chemical properties suggest it could function in this capacity. The two electron-withdrawing fluorine atoms on the benzene ring would increase the electrophilicity of the sulfur center, a key characteristic for effective deoxyfluorination reagents. The reaction typically proceeds under mild conditions, tolerating a wide range of functional groups. cas.cncas.cn

Table 1: Comparison of Common Deoxyfluorination Reagents This table provides context on reagents related to the functional class of this compound.

| Reagent Name | Structure | Key Features |

| DAST | (C₂H₅)₂NSF₃ | Widely used, but thermally unstable. |

| Deoxo-Fluor | (CH₃OCH₂CH₂)₂NSF₃ | More thermally stable than DAST. |

| PyFluor | C₅H₄NSO₂F | Crystalline solid, good reactivity-stability balance. |

| SulfoxFluor | See Table 2 | Crystalline, high fluorine economy, rapid reactions. cas.cnnih.gov |

| Aryl Fluorosulfonates | ArOSO₂F | Low-cost, stable, and efficient for many alcohols. cas.cn |

Other Fluorine Transfer and Introduction Reactions

Beyond deoxyfluorination, sulfonyl fluorides can be involved in other fluorine transfer processes. The synthesis of fluorinated benzenesulfonyl fluorides can itself be a key fluorine introduction step. For instance, compounds like this compound can be prepared from their chlorinated analogs, such as 2,4-dichlorobenzenesulfonyl chloride, through a halogen exchange (HALEX) fluorination reaction using an alkali metal fluoride like potassium fluoride in a polar aprotic solvent. google.com

Additionally, the broader class of N-F electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), are derived from sulfonamides, which are closely related to sulfonyl fluorides. wikipedia.orgnih.gov These reagents operate by delivering an electrophilic fluorine atom ("F⁺") to a carbon-centered nucleophile, such as an enolate or an organometallic species. While this compound itself is not a direct electrophilic fluorinating agent in this context, its synthesis and the chemistry of its derivatives are intrinsically linked to the broader field of fluorine introduction reactions. The stability of the S-F bond typically prevents the sulfonyl fluoride group itself from acting as a general-purpose electrophilic fluorinating agent for carbon nucleophiles under standard conditions. wikipedia.org

Mechanistic Pathways of Key Transformations

Computational Elucidation of Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), are crucial for understanding the reaction mechanisms involving sulfonyl fluorides. For the cornerstone SuFEx reaction, computational studies support a stepwise S_N2-like mechanism. The reaction of a sulfonyl fluoride with a nucleophile, such as a phenolate, is calculated to proceed through a trigonal bipyramidal transition state, leading to the formation of the new S-O bond and the displacement of the fluoride ion.

Mechanistic studies of related deoxyfluorination reagents like SulfoxFluor also propose the formation of key intermediates. The reaction is thought to proceed via the initial deprotonation of the alcohol, followed by nucleophilic addition to the sulfur center to form a pentacoordinated intermediate. Subsequent release of the fluoride ion generates a sulfonimidate ester, which is then displaced by the fluoride in an S_N2 reaction. cas.cn Although no specific DFT studies on this compound have been cited, these established mechanisms for analogous compounds provide a robust framework for predicting its reactivity. The electron-withdrawing difluoro-substituents would be expected to influence the energies of the intermediates and transition states involved in these transformations.

Experimental Probes for Mechanistic Intermediates and Transition States

Direct experimental detection of the transient intermediates and transition states in sulfonyl fluoride reactions is challenging but essential for validating proposed mechanisms. In the context of SuFEx and related reactions, kinetic studies and trapping experiments serve as crucial experimental probes.

For the synthesis of more complex structures, such as 2-aminothiazoles from SASF hubs, proposed stepwise mechanisms involving isolable intermediates have been reported. For instance, the initial 1,4-Michael addition of a nucleophile to the SASF can form a stable intermediate. This intermediate can then undergo an intramolecular cycloaddition, potentially through an unstable hypervalent sulfurane species, which subsequently rearranges to the final product. In some cases, key intermediates in this pathway have been successfully isolated and characterized, providing strong experimental support for the proposed multi-step mechanism. chemrxiv.org These findings, while on a different sulfonyl fluoride scaffold, highlight the experimental approaches used to dissect the complex reactivity of this functional group and confirm the existence of intermediates that are critical to the reaction pathway.

Lack of Specific Computational and Theoretical Data for this compound Precludes Detailed Analysis

A thorough review of available scientific literature and chemical databases reveals a significant gap in computational and theoretical studies focused specifically on the chemical compound this compound. Despite the growing interest in sulfonyl fluorides for their unique reactivity and applications in chemical biology and materials science, detailed quantum chemical calculations, molecular dynamics simulations, and machine learning-driven reactivity analyses for this particular isomer are not publicly available.

The absence of specific research on this compound prevents a detailed exploration of its electronic structure, bonding characteristics, and predicted reactivity through computational means. General studies on aryl sulfonyl fluorides provide a foundational understanding of this class of compounds, but the specific effects of the 2,4-difluoro substitution pattern on the molecule's properties remain uninvestigated in the current body of scientific literature.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the computational and theoretical studies of this compound that adheres to the requested outline, which includes:

Computational and Theoretical Studies on 2,4 Difluorobenzene 1 Sulfonyl Fluoride

Machine Learning and Data-Driven Approaches in Chemical Reactivity

Prediction of Substrate Specificity and Reaction Outcomes

Computational and theoretical studies are pivotal in predicting the substrate specificity and reaction outcomes of electrophilic compounds like 2,4-difluorobenzene-1-sulfonyl fluoride (B91410). While specific computational models exclusively detailing this particular molecule are not extensively available in public literature, predictions can be extrapolated from computational analyses of analogous aryl sulfonyl fluorides. These studies, often employing Density Functional Theory (DFT), provide a foundational understanding of the factors governing the reactivity and selectivity of the sulfonyl fluoride moiety.

The reactivity of aryl sulfonyl fluorides is largely dictated by the electrophilicity of the sulfur atom, which is susceptible to nucleophilic attack. The presence of two fluorine atoms on the benzene (B151609) ring in 2,4-difluorobenzene-1-sulfonyl fluoride is anticipated to significantly enhance this electrophilicity. Fluorine is a strongly electron-withdrawing atom, and its presence at the ortho and para positions will inductively pull electron density from the aromatic ring and, consequently, from the sulfonyl group. This electronic effect increases the partial positive charge on the sulfur atom, making it a more potent electrophile.

Computational models of similar aryl sulfonyl fluorides suggest that their reactions with nucleophiles typically proceed through an SN2-type mechanism at the sulfur center. nih.gov This involves the direct displacement of the fluoride ion by an incoming nucleophile. The transition state of this reaction would be stabilized by the electron-withdrawing fluorine substituents on the aromatic ring.

In the context of biological systems, this compound is predicted to exhibit reactivity towards nucleophilic amino acid residues. enamine.net These residues are often found in the active sites of enzymes or in other functionally important protein regions. The primary targets are expected to be amino acids with side chains containing hydroxyl, amino, thiol, or imidazole (B134444) groups.

Key predicted reaction outcomes include:

Reaction with Serine and Threonine: The hydroxyl groups of serine and threonine residues are expected to react with this compound to form stable sulfonate esters. This covalent modification can inactivate enzymes where these residues are part of the catalytic machinery, such as serine proteases.

Reaction with Lysine (B10760008): The primary amine of a lysine side chain is a potent nucleophile that can attack the sulfonyl fluoride, resulting in the formation of a stable sulfonamide bond. acs.org

Reaction with Tyrosine: The phenolic hydroxyl group of tyrosine is also a potential site of reaction, leading to a sulfonate ester linkage. acs.org The reactivity of tyrosine can be influenced by its local microenvironment and pKa.

Reaction with Histidine: The imidazole side chain of histidine contains a nucleophilic nitrogen that can react to form a sulfonyl-imidazole adduct. acs.org

The specificity of these reactions is not solely dependent on the inherent reactivity of the nucleophiles but also on factors such as their accessibility within a protein structure and the presence of binding pockets that can accommodate the 2,4-difluorophenyl group. Computational docking studies, if performed, could further refine predictions by modeling the non-covalent interactions that precede the covalent reaction, providing insights into the selectivity for particular protein targets.

The table below summarizes the predicted substrate specificity and reaction outcomes for this compound with common biological nucleophiles, based on the general reactivity patterns of aryl sulfonyl fluorides.

| Nucleophilic Functional Group | Amino Acid Example | Predicted Reaction Product | Relative Reactivity Prediction |

|---|---|---|---|

| Primary Amine | Lysine | Sulfonamide | High |

| Hydroxyl (Alcohol) | Serine, Threonine | Sulfonate Ester | Moderate to High |

| Hydroxyl (Phenol) | Tyrosine | Sulfonate Ester | Moderate |

| Imidazole | Histidine | Sulfonyl-imidazole Adduct | Moderate |

| Thiol | Cysteine | Thiosulfonate Ester (potentially unstable) | Low to Moderate (adduct may be unstable) acs.org |

It is important to note that while computational predictions are valuable, the actual reaction outcomes can be influenced by various factors, including solvent effects, pH, and the steric environment of the reaction site. global-sci.com Experimental validation is therefore crucial to confirm these theoretical predictions.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of arenesulfonyl fluorides, including 2,4-Difluorobenzene-1-sulfonyl fluoride (B91410), often involves the conversion of corresponding sulfonyl chlorides. ccspublishing.org.cn For instance, 2,4-difluorobenzene sulfonyl fluoride can be prepared from 2,4-dichloro benzene (B151609) sulfonyl chloride and potassium fluoride at elevated temperatures. google.com However, these methods can require harsh conditions and the sulfonyl chloride precursors are often highly reactive and sensitive. ccspublishing.org.cn

Modern research is geared towards developing more practical and sustainable alternatives starting from more readily available and stable materials. These emerging strategies avoid harsh reagents and often proceed under milder conditions. A significant advancement is the synthesis from sulfonic acids and their salts, which are stable and easily accessible starting materials. nih.gov This approach circumvents the need for oxidation or reactive intermediates. nih.gov

Recent innovations have expanded the range of precursors to include thiols, disulfides, sulfonamides, and aryl halides. ccspublishing.org.cnnih.gov An electrochemical oxidative method using potassium fluoride (KF) as a fluorine source provides a green and mild route from thiols and disulfides without the need for additional oxidants. ccspublishing.org.cn Another environmentally friendly process involves reacting thiols or disulfides with specific reagents and KF, which produces only non-toxic salts like NaCl and KCl as byproducts. sciencedaily.comeurekalert.org

Table 1: Comparison of Synthetic Methodologies for Arenesulfonyl Fluorides

| Starting Material | Key Reagents/Conditions | Advantages |

|---|---|---|

| Sulfonyl Chlorides | Potassium Fluoride (KF), High Temperature | Traditional, established method. google.com |

| Sulfonic Acids / Salts | Thionyl fluoride or Xtalfluor-E® | Milder conditions, avoids oxidation, uses stable precursors. nih.govrsc.org |

| Thiols / Disulfides | Electrochemical oxidation, KF | Green chemistry, avoids chemical oxidants, broad scope. ccspublishing.org.cn |

| Thiols / Disulfides | SHC5®, KF | Environmentally friendly, non-toxic byproducts, scalable. sciencedaily.comeurekalert.org |

| Aryl Boronic Acids | Organobismuth catalyst, SO₂, Selectfluor | Mild conditions, high functional group tolerance. acs.orgorganic-chemistry.org |

| Aryldiazonium Salts | Na₂S₂O₅, Selectfluor | Copper-free, in situ diazotization from amines is possible. organic-chemistry.org |

Exploration of Expanded Reactivity Profiles and Catalytic Systems

The reactivity of the S-F bond in sulfonyl fluorides is central to their utility, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sciencedaily.comeurekalert.org This reaction allows for the rapid and efficient connection of molecules, finding broad use in materials science, chemical biology, and pharmaceutical development. sciencedaily.comeurekalert.org The 2,4-difluoro substitution pattern on the benzene ring of the title compound can modulate its electrophilicity and subsequent reactivity in SuFEx reactions.

Research is actively exploring new catalytic systems to mediate reactions involving sulfonyl fluorides under milder and more efficient conditions. For example, a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives has been shown to effectively catalyze the amidation of sulfonyl fluorides to form sulfonamides, a crucial functional group in many pharmaceuticals. scispace.com This method is notable for its efficiency with sterically hindered substrates and low catalyst loading. scispace.com

Other catalytic approaches include the use of Lewis acids and various base catalysts to activate the S(VI)-F bond for SuFEx reactions. claremont.edu Furthermore, organometallic catalysts are being developed to synthesize sulfonyl fluorides themselves. A bismuth-catalyzed protocol enables the conversion of (hetero)aryl boronic acids into the corresponding sulfonyl fluorides, demonstrating a unique catalytic cycle that avoids changes in the metal's oxidation state. acs.org The direct fluorosulfonylation using fluorosulfonyl radicals is also emerging as a concise method for producing these compounds. rsc.org

Table 2: Catalytic Systems for the Synthesis and Reaction of Arenesulfonyl Fluorides

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| 1-hydroxybenzotriazole (HOBt) / Silicon additives | Catalytic Amidation | Sulfonyl fluorides, Amines | Broad spectrum, low catalyst loading, efficient for hindered substrates. scispace.com |

| Organobismuth(III) Complex | Sulfonyl Fluoride Synthesis | (Hetero)aryl boronic acids | Redox-neutral catalytic cycle, mild conditions, wide functional group tolerance. acs.org |

| Palladium Catalysis | Fluorosulfonylation | Aryl iodides or Aryl thianthrenium salts | Utilizes SO₂ surrogates like DABSO or Na₂S₂O₄. organic-chemistry.orgrsc.org |

| Base Catalysts (e.g., DBU, DABCO) | SuFEx Reactions | Sulfonyl fluorides, Silyl (B83357) ethers/Amines | Activates the S(VI)-F bond or the nucleophile for exchange reactions. claremont.edu |

Integration into Advanced Interdisciplinary Research Fields

The robust nature of the sulfonyl fluoride group, combined with its tunable reactivity, makes it an ideal functional handle for interdisciplinary applications. rsc.org In medicinal chemistry and chemical biology, sulfonyl fluorides are widely used as covalent probes to study protein function and as inhibitors for enzymes like serine proteases. nih.govnih.gov The incorporation of two fluorine atoms on the benzene ring, as in 2,4-Difluorobenzene-1-sulfonyl fluoride, can significantly impact a molecule's properties, such as metabolic stability and binding affinity, which are critical for drug design. researchgate.netsigmaaldrich.com

The utility of sulfonyl fluorides extends to materials science and polymer chemistry. researchgate.netnih.gov Through SuFEx click chemistry, these compounds can be used to link molecular building blocks to create novel polymers and functional materials. nih.gov The predictable and high-yielding nature of the SuFEx reaction is ideal for surface modification and the synthesis of complex macromolecular architectures. nih.gov The specific electronic properties conferred by the difluoro-substituted aromatic ring can be exploited to fine-tune the characteristics of the resulting materials.

Table 3: Interdisciplinary Applications of the Sulfonyl Fluoride Moiety

| Research Field | Application | Role of Sulfonyl Fluoride |

|---|---|---|

| Medicinal Chemistry | Covalent enzyme inhibitors, biological probes. | Acts as a latent electrophile to form stable covalent bonds with amino acid residues (e.g., tyrosine, lysine). nih.gov |

| Chemical Biology | Activity-based protein profiling (ABPP). | Used in probes to selectively label and identify active enzymes within complex biological systems. nih.gov |

| Polymer Chemistry | Monomer/Linker for polymerization. | Connects molecular units via SuFEx click chemistry to form high-molecular-weight polymers. nih.govclaremont.edu |

| Materials Science | Surface modification, synthesis of functional materials. | Provides a stable and reactive handle for attaching molecules to surfaces or creating new materials. researchgate.netsciencedaily.comeurekalert.org |

| Agrochemicals | Discovery of potent agrochemicals. | Serves as a key structural motif in compounds with potential inhibitory activity against agricultural pests. researchgate.net |

Advancements in Green Chemistry Principles for Synthesis and Application

A major thrust in current research is the alignment of synthetic methodologies for sulfonyl fluorides with the principles of green chemistry. sciencedaily.com This involves developing processes that are safer, more energy-efficient, and generate less waste. A key target has been the replacement of hazardous reagents traditionally used for synthesis, such as sulfuryl fluoride (SO₂F₂) gas. ccspublishing.org.cnsciencedaily.comeurekalert.org

Recent breakthroughs include the development of a synthetic process that uses easily handled starting materials like thiols and disulfides with potassium fluoride, a safe and inexpensive fluorine source. sciencedaily.comeurekalert.org This method is notable for producing only non-toxic inorganic salts as byproducts, thus having a minimal environmental impact. sciencedaily.comeurekalert.org The reaction can generate a wide array of sulfonyl fluorides, including those with aromatic and heterocyclic groups. sciencedaily.comeurekalert.org

Electrochemical methods also represent a significant step forward in green synthesis, as they use electricity to drive the oxidative formation of sulfonyl fluorides, eliminating the need for chemical oxidants. ccspublishing.org.cn Furthermore, the development of catalyst-free, one-pot multicomponent reactions provides an efficient and practical strategy that simplifies operations and reduces waste. bohrium.com These advancements are making the production of compounds like this compound more sustainable and scalable for chemical and industrial applications. sciencedaily.com

Table 4: Green Chemistry Approaches for Sulfonyl Fluoride Synthesis

| Green Chemistry Principle | Methodological Advancement | Example |

|---|---|---|

| Safer Solvents & Reagents | Replacement of toxic SO₂F₂ gas. | Use of solid SO₂ surrogates (e.g., DABSO) or synthesis from non-gaseous precursors. acs.orgorganic-chemistry.org |

| Atom Economy | One-pot, multicomponent reactions. | Catalyst-free synthesis from aryltriazenes, DABSO, and NFSI in a single step. bohrium.com |

| Waste Prevention | Synthesis with non-toxic byproducts. | Reaction of thiols with SHC5® and KF yields only NaCl and KCl as byproducts. sciencedaily.comeurekalert.org |

| Energy Efficiency | Electrochemical synthesis. | Oxidative fluorination of thiols/disulfides using electricity instead of chemical oxidants. ccspublishing.org.cn |

| Use of Renewable Feedstocks | (Future Direction) | Developing pathways from bio-based starting materials. |

Q & A

Q. What are the standard synthetic routes for preparing 2,4-difluorobenzene-1-sulfonyl fluoride, and how can purity be ensured?

Answer: The synthesis typically begins with sulfonation of 2,4-difluorobenzene using chlorosulfonic acid, followed by fluorination with potassium fluoride or other fluorinating agents. A critical step is quenching excess reagents to avoid side reactions. Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from dichloromethane/hexane mixtures. Purity (>98%) is confirmed via HPLC or GC-MS, with residual solvent analysis by ¹H NMR .

Q. What safety protocols are essential for handling this compound in the laboratory?

Answer: Due to its reactivity as a sulfonyl fluoride, use fume hoods, nitrile gloves, and splash-proof goggles. Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis. Neutralize spills with sodium bicarbonate slurry. Regularly monitor air quality for fluoride ions using ion-selective electrodes .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹⁹F NMR : Confirms fluorine substitution patterns (δ ≈ -110 ppm for sulfonyl fluoride groups).

- ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm, split due to fluorine coupling).

- IR Spectroscopy : Peaks at 1360–1400 cm⁻¹ (S=O asymmetric stretch) and 850 cm⁻¹ (C-F stretch).

- High-resolution MS : Validates molecular weight (e.g., [M+H]⁺ = 218.99). Cross-reference with PubChem or Thermo Scientific databases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Answer:

- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis.

- Temperature control : Maintain -10°C during sulfonation to suppress polysubstitution.

- Catalysts : Add catalytic pyridine to absorb HCl byproducts during fluorination.

- Kinetic studies : Monitor intermediates via in situ ¹⁹F NMR to adjust reaction times .

Q. What strategies are used to assess the biological activity of sulfonyl fluoride derivatives like this compound?

Answer:

- Enzyme inhibition assays : Test covalent binding to serine hydrolases using fluorogenic substrates (e.g., 4-nitrophenyl acetate).

- Cellular uptake studies : Radiolabel the compound with ¹⁸F for PET imaging or use LC-MS to quantify intracellular concentrations.

- Metabolic stability : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Answer:

- pH stability : Hydrolyzes rapidly in basic conditions (t₁/₂ < 1 h at pH 9) but remains stable in acidic buffers (pH 3–6, t₁/₂ > 48 h).

- Thermal stability : Decomposes above 80°C; store at -20°C for long-term stability.

- Light sensitivity : Protect from UV light to prevent radical-mediated degradation .

Q. How can computational modeling guide the design of derivatives based on this compound?

Answer:

- DFT calculations : Predict electrophilicity (Fukui indices) at the sulfur center to prioritize reactive derivatives.

- Docking simulations : Model interactions with target proteins (e.g., SARS-CoV-2 Mpro) to optimize binding affinity.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with inhibitory potency .

Q. How should researchers resolve contradictory analytical data (e.g., NMR vs. MS) for sulfonyl fluoride derivatives?

Answer:

- Cross-validation : Repeat analyses using orthogonal methods (e.g., 2D NMR for structural ambiguity, HRMS for molecular formula).

- Impurity profiling : Use preparative TLC to isolate byproducts and characterize them separately.

- Collaborative verification : Share raw data with independent labs to rule out instrumentation errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.